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Abstract

(S)-2-Phenylmorpholine, a chiral derivative of the phenylmorpholine class of compounds, has
garnered interest within the scientific community for its potent activity as a norepinephrine-
dopamine releasing agent (NDRA). While the history of its methylated analog, phenmetrazine,
is well-documented, the specific discovery and development timeline of (S)-2-
Phenylmorpholine is more nuanced, emerging from the broader exploration of chiral
psychoactive compounds. This technical guide provides an in-depth overview of the discovery,
synthesis, and pharmacological profile of (S)-2-Phenylmorpholine, presenting key data in a
structured format for researchers and drug development professionals.

Introduction: The Emergence of Chiral
Phenylmorpholines

The history of 2-phenylmorpholine and its derivatives is intrinsically linked to the development
of phenmetrazine (3-methyl-2-phenylmorpholine) in the 1950s.[1][2] Initially synthesized by
Boehringer-Ingelheim in 1952 and introduced as an anorectic under the trade name Preludin,
phenmetrazine's stimulant properties led to its widespread recreational use and eventual
withdrawal from many markets.[1][2]
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The recognition of molecular chirality's significance in pharmacology, underscored by historical
events, prompted a re-examination of racemic drugs.[3] This led to the investigation of
individual enantiomers of psychoactive compounds to identify stereoisomers with more
favorable therapeutic or pharmacological profiles. It is within this context of exploring chiral
switches and structure-activity relationships that the specific enantiomers of 2-
phenylmorpholine, including the (S)-enantiomer, were investigated. While a precise date and
individual credited with the "discovery" of (S)-2-Phenylmorpholine are not prominently
documented, its synthesis and study are part of the broader scientific endeavor to understand
the pharmacology of this class of compounds.

Synthesis of (S)-2-Phenylmorpholine

The chiral synthesis of (S)-2-Phenylmorpholine can be achieved through various methods,
including asymmetric synthesis and the resolution of racemic mixtures. A key method for
obtaining the (S)-enantiomer involves the deprotection of a chiral precursor, as detailed in
patent literature.

Experimental Protocol: Synthesis from (S)-tert-butyl 2-
phenylmorpholine-4-carboxylate

This protocol is based on a general procedure described in patent WO2007/70760.[4]

Materials:

(S)-tert-butyl 2-phenylmorpholine-4-carboxylate

4 N HCl in dioxane

1 N HCI

2 N NaOH

Dichloromethane (DCM)

Anhydrous sodium sulfate (Na2S0a)

Ether
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o Standard laboratory glassware and equipment for organic synthesis (round-bottom flask,
magnetic stirrer, rotary evaporator, separatory funnel)

Procedure:

o Deprotection: Dissolve (S)-tert-butyl 2-phenylmorpholine-4-carboxylate (1.28 g) in a 4 N HCI
solution in dioxane (3 mL) in a round-bottom flask.

 Stir the reaction mixture at room temperature overnight.
o Work-up: Concentrate the reaction mixture under vacuum to remove the solvent.
e Dilute the residue with 1 N HCI.

» Wash the aqueous phase with ether to remove any non-polar impurities. Discard the organic
(ether) phase.

» Basification: Adjust the pH of the aqueous phase to 12-14 by the slow addition of 2 N NaOH.
o Extraction: Extract the basic aqueous phase with dichloromethane (DCM).
o Combine the organic (DCM) layers.

e Drying and Isolation: Dry the combined organic phase over anhydrous sodium sulfate
(NazS0a).

« Filter the solution to remove the drying agent.

» Concentrate the filtrate under vacuum to yield the final product, (S)-2-phenylmorpholine.
» Confirmation: The structure of the product can be confirmed by *H NMR analysis.

This procedure typically affords the product in good yield (approximately 78%).[4]

Pharmacological Profile

(S)-2-Phenylmorpholine, also known by the code name PAL-632, is a potent norepinephrine-
dopamine releasing agent (NDRA).[5] Its pharmacological activity is primarily mediated by its

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1349444?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/s-2-phenylmorpholine.htm
https://www.benchchem.com/product/b1349444?utm_src=pdf-body
https://www.moleculardevices.com/sites/default/files/en/assets/product-insert/reagents/neurotransmitter-transporter-uptake-assay-kit-r8173-r8174.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

interaction with the norepinephrine transporter (NET) and the dopamine transporter (DAT).

Quantitative Pharmacological Data

The following table summarizes the in vitro monoamine transporter activity of 2-
phenylmorpholine. It is important to note that much of the publicly available data does not
differentiate between the enantiomers. However, the data for the racemic 2-phenylmorpholine
provides a strong indication of the potency of the (S)-enantiomer.

SERT ECso
Compound NET ECso (hM)  DAT ECso (nM) (M) Reference
n

2-

Phenylmorpholin 79 86 20,260 [5]

e

d-Amphetamine 6.6-10.2 5.8-24.8 698-1,765 [5]
Phenmetrazine 29-50.4 70-131 7,765—>10,000 [5]

ECso (Half-maximal effective concentration) values represent the concentration of the
compound that elicits 50% of the maximal release of the respective neurotransmitter. Lower
values indicate higher potency. The assays were conducted using rat brain synaptosomes.[5]

Mechanism of Action

As an NDRA, (S)-2-Phenylmorpholine is believed to exert its effects by binding to and
reversing the direction of transport of the dopamine and norepinephrine transporters on the
presynaptic membrane. This action leads to a non-vesicular release of these neurotransmitters
from the presynaptic neuron into the synaptic cleft, thereby increasing their extracellular
concentrations and enhancing dopaminergic and noradrenergic neurotransmission.

Signaling Pathways

The increased levels of dopamine and norepinephrine in the synapse, induced by (S)-2-
Phenylmorpholine, lead to the activation of their respective postsynaptic G-protein coupled
receptors (GPCRS).[1][6][7]
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Dopamine Receptor Signhaling

Dopamine receptors are broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4)
families.[2][7]

o D1-like receptors are coupled to Gas/olf proteins, which activate adenylyl cyclase, leading to
an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][7]

o D2-like receptors are coupled to Gai/o proteins, which inhibit adenylyl cyclase, resulting in a
decrease in cCAMP levels.[2][7]

Norepinephrine Receptor Signaling

Norepinephrine activates adrenergic receptors (a and ).

e al-receptors are coupled to Gaq proteins, activating phospholipase C (PLC), which in turn
generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in
intracellular calcium and activation of Protein Kinase C (PKC).

e 02-receptors are coupled to Gai proteins, inhibiting adenylyl cyclase and reducing cAMP
levels.

e [B-receptors are coupled to Gas proteins, stimulating adenylyl cyclase and increasing CAMP
production.

Visualizations
Experimental Workflow: Synthesis of (S)-2-
Phenylmorpholine
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Workflow for the Synthesis of (S)-2-Phenylmorpholine
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Caption: Synthesis workflow for (S)-2-Phenylmorpholine.
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Signaling Pathway: Mechanism of Action of (S)-2-
Phenylmorpholine
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Caption: (S)-2-Phenylmorpholine's action on monoamine transporters.

Conclusion

(S)-2-Phenylmorpholine is a potent chiral norepinephrine-dopamine releasing agent with a
history rooted in the broader exploration of substituted phenylmorpholines. While its specific
discovery is not as clearly delineated as that of its analog, phenmetrazine, its synthesis and
pharmacological profile have been characterized, revealing it to be a valuable tool for
neuropharmacological research. Further investigation into the subtleties of its enantiomer-
specific interactions with monoamine transporters and downstream signaling pathways will
continue to be an area of interest for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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